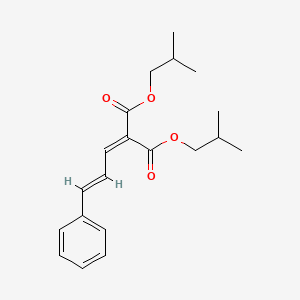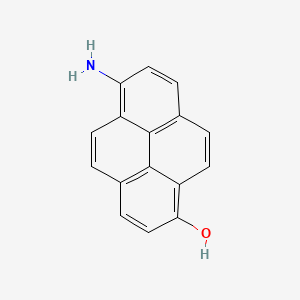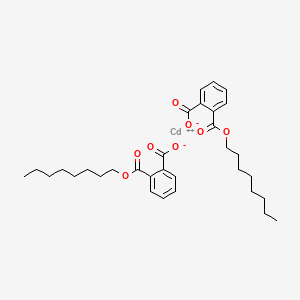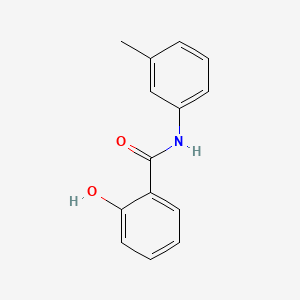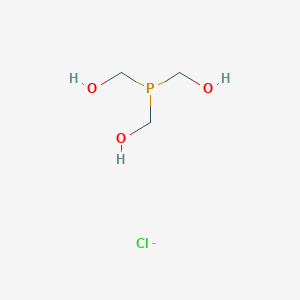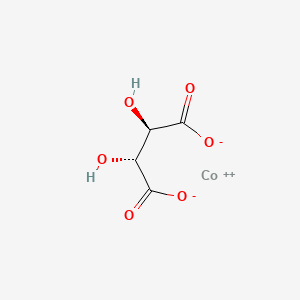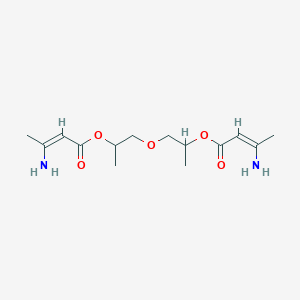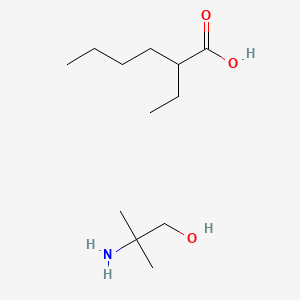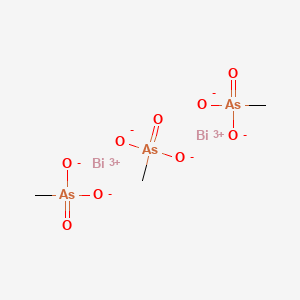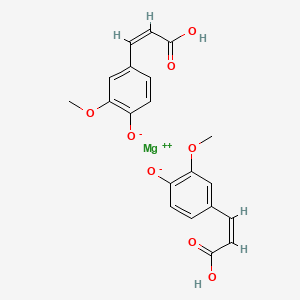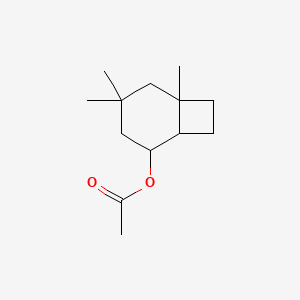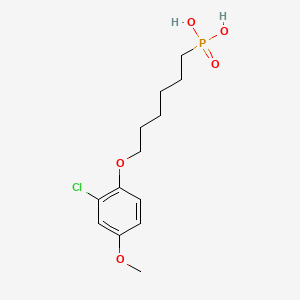
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, is an organic compound characterized by the presence of a phosphonic acid group attached to a hexyl chain, which is further substituted with a 2-chloro-4-methoxyphenoxy group. This compound is part of the broader class of phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, typically involves a multi-step process. One common synthetic route includes the reaction of 2-chloro-4-methoxyphenol with 1-bromohexane to form the intermediate 6-(2-chloro-4-methoxyphenoxy)hexane. This intermediate is then reacted with a phosphonic acid derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Analyse Chemischer Reaktionen
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, involves its interaction with specific molecular targets and pathways. The phosphonic acid group is known to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, can be compared with other similar compounds, such as:
Phosphonic acid, (6-(2-chlorophenoxy)hexyl)-: Lacks the methoxy group, which may affect its reactivity and applications.
Phosphonic acid, (6-(4-methoxyphenoxy)hexyl)-: Lacks the chloro group, which may influence its chemical properties and biological activity.
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)butyl)-: Has a shorter alkyl chain, which can impact its solubility and interactions. The uniqueness of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89210-93-5 |
|---|---|
Molekularformel |
C13H20ClO5P |
Molekulargewicht |
322.72 g/mol |
IUPAC-Name |
6-(2-chloro-4-methoxyphenoxy)hexylphosphonic acid |
InChI |
InChI=1S/C13H20ClO5P/c1-18-11-6-7-13(12(14)10-11)19-8-4-2-3-5-9-20(15,16)17/h6-7,10H,2-5,8-9H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
JKYBVGUADGJYPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCCCCCCP(=O)(O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


